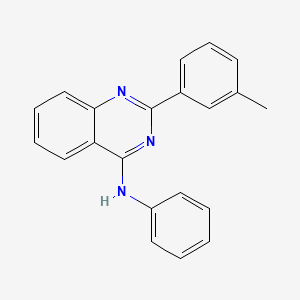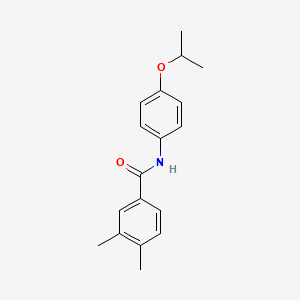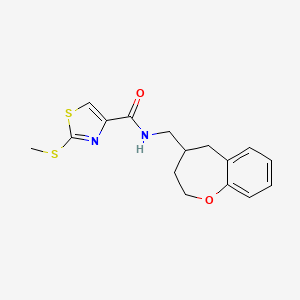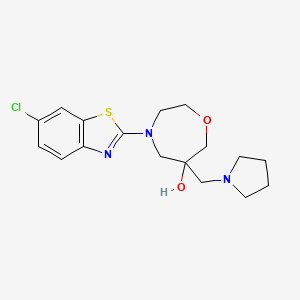![molecular formula C15H22N2O3S B5521829 3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5521829.png)
3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide involves various organic synthesis techniques. For example, compounds with complex structures have been synthesized through conjugate additions, intramolecular acylation, and tautomerization processes. These methods highlight the diverse strategies employed in constructing molecules with specific functional groups and structural frameworks (Back & Nakajima, 2000).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, like extended π-conjugated organic materials and pyrrolidine derivatives, emphasizes the importance of crystallography in determining molecular geometry. Crystal structure analysis reveals how molecules pack in the solid state, which is crucial for understanding the material's properties (Antony et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of compounds structurally related to 3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide often involves nucleophilic substitutions, condensations, and cyclization reactions. These reactions are essential for the synthesis of heterocyclic compounds and the modification of existing molecules to enhance their properties or biological activity (Hussein, Harb, & Mousa, 2008).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystal structure, are directly related to their molecular structure. For instance, the solubility and melting point can be influenced by the presence of specific functional groups and the overall molecular geometry, which affects the compound's applications in various fields (Fujimori et al., 2007).
Chemical Properties Analysis
The chemical properties of such compounds, including their reactivity towards different reagents and conditions, are pivotal for their application in synthetic chemistry and material science. Studies on similar molecules have shown that variations in chemical structure can significantly impact their reactivity, highlighting the need for detailed characterizations to tailor these compounds for specific applications (Yang, Zhang, & Wang, 2011).
Applications De Recherche Scientifique
Novel Pyridine Derivatives as CB2 Agonists
Research on novel pyridine derivatives, such as compound 3 identified as a potent and selective CB2 agonist, shows promise for therapeutic applications, particularly in neuropathic pain management after oral administration in rat models. This suggests potential applications of similar compounds in pain management research and the development of new therapeutic agents targeting the CB2 receptor (G. Chu et al., 2009).
Hybrid Anticonvulsant Agents
A study focused on the synthesis of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, demonstrating significant anticonvulsant activity in preclinical models. These findings indicate the potential of similar chemical structures in the development of new antiepileptic drugs (K. Kamiński et al., 2016).
Nonlinear Optical Properties
The synthesis and analysis of an extended π-conjugated chromophore based on methyl pyridinium compounds highlight its potential in nonlinear optical applications. Such materials are crucial for photonic technologies, including optical data processing and communication systems (P. Antony et al., 2019).
Electrochemical Synthesis of Hydrogen Peroxide
Mesoporous nitrogen-doped carbon derived from ionic liquids, including pyridinium compounds, has been identified as an effective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This suggests applications in developing sustainable and safe methods for hydrogen peroxide production, which is essential for various industrial and environmental processes (Tim‐Patrick Fellinger et al., 2012).
Propriétés
IUPAC Name |
3-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)11-15(18)16-13-5-7-14(8-6-13)21(19,20)17-9-3-4-10-17/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUIMLFZDBDVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5521752.png)
![N,N-dibenzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5521766.png)
![5,6-dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5521779.png)
![8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5521791.png)

![N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5521808.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5521814.png)

![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5521833.png)
![1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol](/img/structure/B5521836.png)

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)
